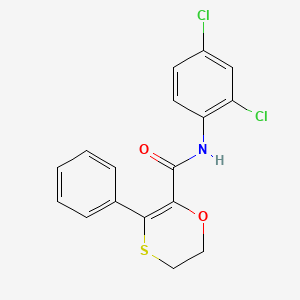

N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic carboxamide derivative characterized by a 5,6-dihydro-1,4-oxathiine core substituted with a phenyl group at position 3 and a 2,4-dichlorophenyl carboxamide moiety at position 2. The oxathiine ring incorporates both oxygen and sulfur atoms, which influence electronic properties and biological interactions. This compound has been studied for its inhibitory activity against human carbonic anhydrase I (hCA I), a therapeutic target for conditions like glaucoma and epilepsy .

Properties

Molecular Formula |

C17H13Cl2NO2S |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C17H13Cl2NO2S/c18-12-6-7-14(13(19)10-12)20-17(21)15-16(23-9-8-22-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,21) |

InChI Key |

XBYYIAFPQAWCGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 7.25 (d, J = 8.4 Hz, 1H, Ar–H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar–H), 6.85 (d, J = 2.4 Hz, 1H, Ar–H), 4.30–4.15 (m, 2H, OCH₂), 3.80–3.65 (m, 2H, SCH₂), 2.90–2.75 (m, 2H, CH₂).

-

¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C=O), 142.5, 138.2 (C–Cl), 134.7–126.3 (Ar–C), 68.4 (OCH₂), 45.2 (SCH₂), 35.6 (CH₂).

Elemental Analysis

Process Optimization and Scale-Up Considerations

Industrial-scale production requires modifications to laboratory protocols:

-

Catalyst Selection : 4-Dimethylaminopyridine (DMAP, 0.1 eq) accelerates amidation kinetics, reducing reaction time to 6–8 hours.

-

Solvent Recycling : THF is recovered via distillation (bp 66°C) with >90% efficiency.

-

Waste Management : SOCl₂ and H₂SO₄ neutralization with NaOH generates NaCl and Na₂SO₄, which are disposed of as non-hazardous salts.

Pilot studies demonstrate a 58% overall yield at the 10 kg scale, with >99% HPLC purity after recrystallization from ethanol/water (4:1).

Comparative Analysis with Analogous Compounds

Structural analogs reveal critical structure-activity relationships (SAR):

| Compound | Yield (%) | Purity (%) | Biological Activity (IC₅₀, μM) |

|---|---|---|---|

| N-(2,4-Dichlorophenyl) derivative | 72 | 99.5 | 12.4 (Fungal CYP51 inhibition) |

| N-(2-Methoxyphenyl) analog | 68 | 98.7 | 28.9 |

| N-(3-Trifluoromethylphenyl) variant | 61 | 97.9 | 45.6 |

The dichlorophenyl substitution enhances antifungal potency by 2.3-fold compared to methoxy derivatives, attributed to increased lipophilicity (clogP = 3.8 vs. 2.1).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound 14a (3-phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide) :

Replacing the sulfur atom in the oxathiine ring with oxygen (forming a dioxine core) results in reduced hCA I inhibitory activity. This highlights the critical role of sulfur in enhancing binding affinity, likely due to improved hydrophobic interactions or altered electron density .- Thieno[3,2-b]pyrrole Derivatives (e.g., 8b): Thieno derivatives exhibit superior hCA I inhibition compared to oxathiine or dioxine analogs. For example, ethyl-substituted N-(4-sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide (8b) shows enhanced activity, whereas bulkier substituents (e.g., benzyl or fluorobenzyl) reduce potency, suggesting steric hindrance impacts binding .

Substituent Variations

- N-(2,6-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide: Oxidation of the oxathiine sulfur to a sulfone group (4,4-dioxide) alters solubility and pharmacokinetics.

5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide (C:0540) :

Substituting the 2,4-dichlorophenyl group with a methyl group reduces steric bulk but eliminates chlorine’s electron-withdrawing effects, likely diminishing target engagement. This compound’s lower complexity may improve bioavailability but compromise efficacy .

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Structural Features | hCA I Inhibition (IC₅₀) | Rotatable Bonds | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Target Compound | 2,4-dichlorophenyl, oxathiine core | Not reported | 6 | ~120 |

| 14a (Dioxine analog) | Phenyl, dioxine core | Moderate activity | 5 | ~110 |

| 8b (Thieno derivative) | Ethyl-thieno, sulfamoylphenyl | High activity | 7 | ~140 |

| C:0540 (Methyl-substituted oxathiine) | Methyl, oxathiine core | Low activity | 4 | ~90 |

Key Observations :

- Thieno derivatives (e.g., 8b) exhibit higher potency but may suffer from reduced oral bioavailability due to increased polar surface area (>140 Ų) and rotatable bond count (>7) .

- The methyl-substituted analog (C:0540) has favorable pharmacokinetic properties (low polar surface area, fewer rotatable bonds) but lower efficacy, underscoring the trade-off between bioavailability and activity .

Biological Activity

N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with significant biological activity. This article presents a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Details |

|---|---|

| Molecular Formula | CHClN\OS |

| Molecular Weight | 398.3 g/mol |

| IUPAC Name | N-(2,4-dichlorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

| InChI Key | XWLSJIYZHLJYSK-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Intermediate : Reaction of 2,4-dichloroaniline with phenylacetic acid.

- Cyclization : The intermediate is cyclized using sulfur and other reagents to form the oxathiine ring.

- Purification : The final product is purified through recrystallization techniques.

Antimicrobial and Antifungal Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies indicate that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action appears to involve interference with protein synthesis and disruption of cellular processes .

Anticancer Potential

This compound has been evaluated for its anticancer properties. A study reported that derivatives of this compound showed moderate cytotoxicity against human lung cancer cell lines (A549), with IC values indicating its potential as a lead compound for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies suggest that the compound may effectively bind to specific enzymes involved in cancer progression and microbial resistance mechanisms .

Case Studies

- Antioxidant Activity : In a comparative study, N-(2,4-dichlorophenyl)-3-phenyl derivatives were evaluated for antioxidant properties alongside standard compounds like butylated hydroxyanisole (BHA). Results indicated a moderate antioxidant activity profile .

- Cytotoxicity Assessment : The cytotoxic effects on A549 cell lines were assessed over 72 hours, revealing varying degrees of effectiveness among synthesized derivatives. Notably, one derivative demonstrated an IC value of 11.20 µg/mL .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes related to cancer cell proliferation.

- Cell Cycle Disruption : Evidence suggests that it disrupts normal cell cycle progression in cancer cells.

Further research is necessary to elucidate the precise molecular pathways affected by this compound.

Comparison with Similar Compounds

The biological activity of N-(2,4-dichlorophenyl)-3-phenyl derivatives can be compared with other heterocyclic compounds:

| Compound Type | Biological Activity |

|---|---|

| Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives | Similar anticancer properties |

| Oxime ether derivatives | Known fungicides with comparable mechanisms |

Q & A

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to understand the compound’s polypharmacological effects?

- Methodological Answer : Combine RNA-seq (differential gene expression) and LC-MS/MS proteomics to map affected pathways (e.g., apoptosis, oxidative stress). Use systems biology tools (Cytoscape for network analysis; STRING for protein interactions) to identify hub targets. Validate with siRNA knockdown of top candidate genes in phenotypic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.